
1,4-Diiodo-2,3,5,6-tetramethylbenzene
Vue d'ensemble
Description
1,4-Diiodo-2,3,5,6-tetramethylbenzene is a chemical compound with the molecular formula C10H12I2 . It is also known as 3,6-Diiododurene .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2,3,5,6-tetramethylbenzene is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring . The average molecular mass is 386.011 Da .Physical And Chemical Properties Analysis
1,4-Diiodo-2,3,5,6-tetramethylbenzene is a solid at 20°C . It has a density of 1.9±0.1 g/cm3, a boiling point of 343.2±37.0 °C at 760 mmHg, and a melting point of 136.0 to 141.0 °C . The compound has a molar refractivity of 71.4±0.3 cm3 .Applications De Recherche Scientifique
Organic Synthesis
1,4-Diiodo-2,3,5,6-tetramethylbenzene is utilized as a precursor in the synthesis of various organic compounds. It serves as a starting material for the preparation of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes. These compounds are significant in the development of new organic materials with potential applications in electronics and photonics .
Suzuki Reaction
This compound is employed in the Suzuki reaction, a cross-coupling method that forms carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex molecules .
Charge-Transfer Phosphorescence
Researchers have explored the use of 1,4-Diiodo-2,3,5,6-tetramethylbenzene in charge-transfer phosphorescence at room temperature. This application is crucial for developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Fluorination Reactions
The compound has been used in oxidative monofluorination reactions to produce monofluorinated products. These fluorinated compounds have applications in medicinal chemistry and material science due to their unique properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in various chemical reactions as a reagent .
Mode of Action
1,4-Diiodo-2,3,5,6-tetramethylbenzene has been used in oxidative monofluorination reactions . In this process, it reacts with lead dioxide (PbO2) in a mixture of hydrogen fluoride and pyridine (Olahʼs reagent) and methylene chloride as co-solvent at room temperature for 96 hours. This reaction affords the corresponding monofluorination products of one methyl group .
Biochemical Pathways
Its role in oxidative monofluorination reactions suggests it may influence pathways involving fluorinated compounds .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is bbb permeant . It’s also a CYP2C9 and CYP2D6 inhibitor . Its lipophilicity (Log Po/w) is 3.01 (iLOGP) and 4.68 (XLOGP3) .
Result of Action
It’s known to participate in chemical reactions as a reagent, influencing the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diiodo-2,3,5,6-tetramethylbenzene. It’s likely to be mobile due to its volatility .
Propriétés
IUPAC Name |
1,4-diiodo-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKCEXICRGEWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409243 | |
| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
CAS RN |
3268-21-1 | |
| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-diiodo-2,3,5,6-tetramethylbenzene in the context of the research article?
A1: 1,4-Diiodo-2,3,5,6-tetramethylbenzene acts as an electron-rich aromatic donor molecule in the formation of co-crystals with a pyromellitic diimide derivative. [] This interaction leads to through-space charge-transfer (CT) interactions, significantly influencing the excited state properties of the co-crystal. Specifically, the presence of iodine, a heavy atom, enhances intersystem crossing, promoting phosphorescence. The electron-donating nature of 1,4-diiodo-2,3,5,6-tetramethylbenzene allows for tuning the energy levels within the co-crystal, leading to ambient CT phosphorescence with notable efficiency and lifetime. []
Q2: How does changing the donor strength of the aromatic molecule impact the phosphorescent properties of the co-crystal?
A2: The research demonstrates that systematically reducing the electron-donating ability of the aromatic donor by replacing 1,4-diiodo-2,3,5,6-tetramethylbenzene with weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene impacts the origin of the observed phosphorescence. [] Stronger donors, like 1,4-diiodo-2,3,5,6-tetramethylbenzene, favor emission from the triplet charge-transfer (3CT) state. As the donor strength decreases, the emission gradually shifts towards the triplet locally excited (3LE) state of the pyromellitic diimide derivative. This control over the emissive state highlights the significant role of donor-acceptor interactions in modulating the excited state dynamics and phosphorescence properties within these co-crystals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



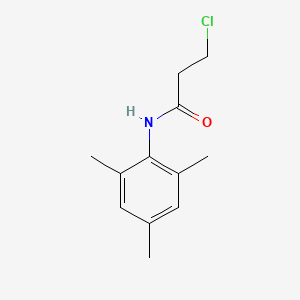
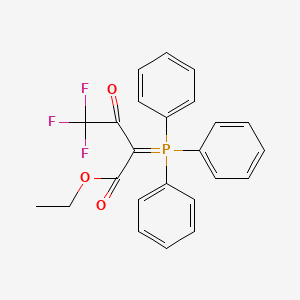
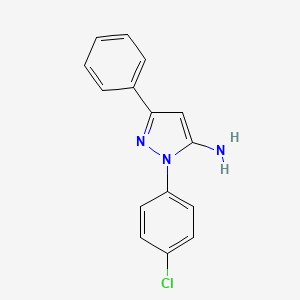
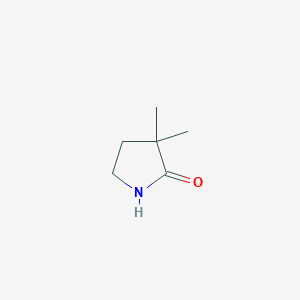
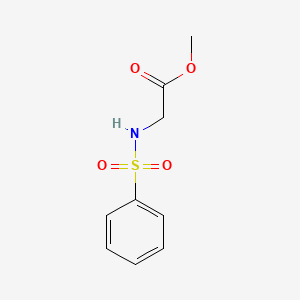
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
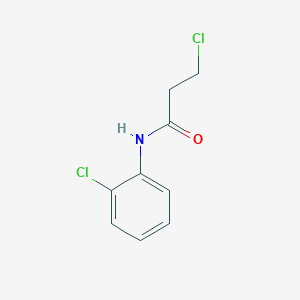


![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)
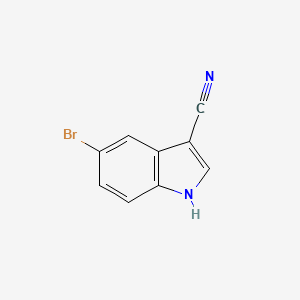

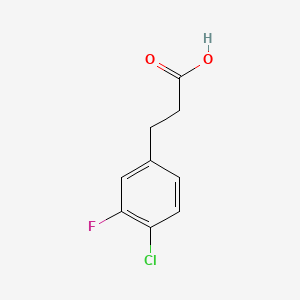
![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)